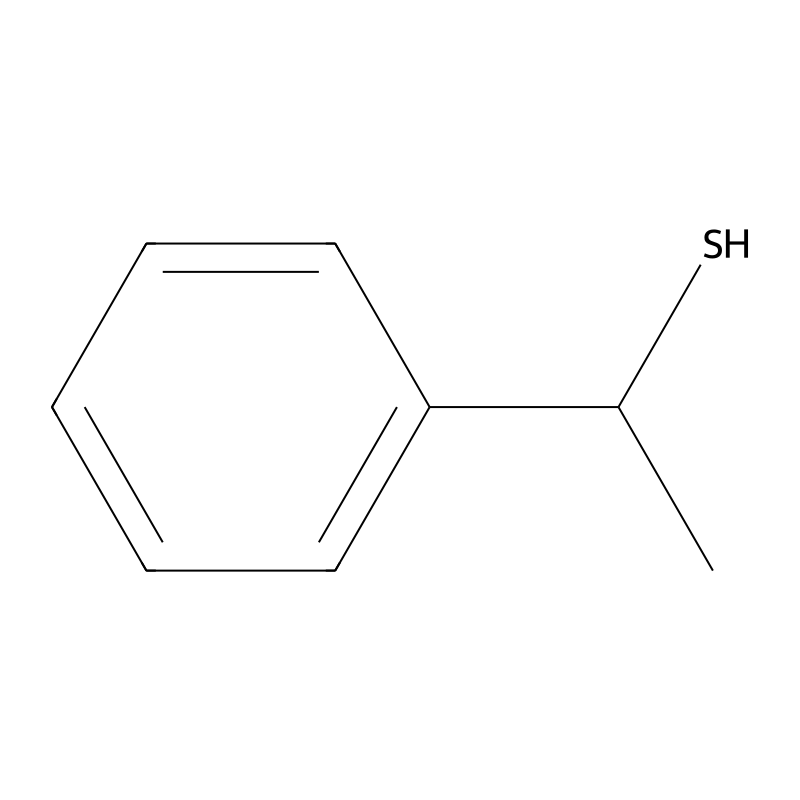

1-Phenylethanethiol

Content Navigation

Chiral aromatic thiol indispensable for stereospecific synthesis where achiral benzyl or 2-phenylethanethiol analogs cause critical failures. Its unique α-methylbenzyl group ensures low odor threshold for high-impact roasted, sulfury flavor profiles, and targeted adsorption geometry for corrosion inhibition. • Chiral building block for pharma/agrochemical APIs; • Potent flavoring agent at trace levels (coffee, meat, nuts); • Effective inhibitor in acidic oilfield operations. Enantiopure grades available. Immediate global dispatch from stock.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Purity

Package Size

1-Phenylethanethiol (CAS: 6263-65-6) is a chiral aromatic thiol recognized for its distinct sulfurous, floral, and roasted aroma profile. Functionally, it serves as a versatile intermediate in the synthesis of specialized sulfur-containing compounds, including pharmaceuticals and agrochemicals, where its specific reactivity and stereochemistry are critical. Unlike simple aromatic thiols, its α-methyl group and resulting chirality introduce steric and electronic properties that are crucial for targeted applications in asymmetric synthesis and high-potency fragrance formulations.

Research Fit

Substituting 1-Phenylethanethiol with achiral or isomeric analogs like benzyl mercaptan or 2-phenylethanethiol often leads to critical performance failures. Its value is tied to three non-transferable attributes: its inherent chirality, which is essential for stereospecific synthesis; the specific position of the α-methylbenzyl group, which dictates its exceptionally low odor detection threshold; and its unique adsorption geometry, which influences performance in applications like corrosion inhibition. These molecular-level distinctions mean that simpler, achiral thiols cannot replicate its function as a chiral building block or its high-potency sensory impact.

Substitution Risk

Extreme Olfactory Potency vs. Structural Analogs

In sensory analysis, the racemic form of 1-Phenylethanethiol exhibits an exceptionally low odor detection threshold of 0.0010 ng/L in air. More specifically, the (S)-enantiomer is one of the most potent aromatic thiols identified, with a threshold of just 0.00025 ng/L. This potency is significantly greater than that of its structural homolog, 1-phenylpropane-1-thiol, which has a higher (less potent) threshold of 0.0053 ng/L. This demonstrates that minor changes to the alkyl chain length dramatically reduce the compound's olfactory impact.

| Evidence Dimension | Odor Detection Threshold in Air |

| Target Compound Data | 0.0010 ng/L (racemic); 0.00025 ng/L ((S)-enantiomer) |

| Comparator Or Baseline | 1-Phenylpropane-1-thiol (racemic): 0.0053 ng/L |

| Quantified Difference | The target compound's (S)-enantiomer is >21 times more potent than its next higher homolog. |

| Conditions | Sensory panel evaluation in air. |

For flavor and fragrance applications, this extreme potency allows for achieving target aroma profiles at significantly lower concentrations, reducing formulation costs and minimizing off-notes.

Racemate: 0.0010 ng/L

(R)-enantiomer: 0.032 ng/L

Chiral Precursor for Stereospecific Synthesis

1-Phenylethanethiol possesses a chiral center at the carbon atom bonded to the sulfur. This structural feature is absent in common analogs like benzenethiol or benzyl mercaptan. The separated enantiomers, such as (R)-1-Phenylethanethiol, are utilized as critical reagents and building blocks for producing enantiomerically pure compounds, including pharmaceuticals and agrochemicals. The use of a chiral auxiliary like 1-phenylethylamine (the amine analog) is a well-established strategy for diastereoselective synthesis, and the thiol equivalent offers a parallel pathway for introducing chiral sulfur-containing moieties.

| Evidence Dimension | Chirality |

| Target Compound Data | Contains one stereocenter; exists as (R) and (S) enantiomers. |

| Comparator Or Baseline | Benzenethiol, Benzyl Mercaptan: Achiral (no stereocenter). |

| Quantified Difference | Qualitative but absolute: possesses a non-substitutable chiral center. |

| Conditions | Organic synthesis, particularly asymmetric synthesis. |

For synthesizing single-enantiomer drugs or agrochemicals, where biological activity is stereospecific, using an achiral thiol is not an option; this compound provides an essential chiral building block.

(S)-enantiomer: ~75% ee

Alcohol/amine analogs: direct resolution 93–99% ee

Corrosion Inhibition Performance in Acidic Media

Aromatic thiols are effective corrosion inhibitors due to the affinity of the sulfur atom for metal surfaces. Studies on related structures demonstrate high performance in acidic environments. For example, 1-phenyl-2-(1-phenylethylidene)hydrazine, a derivative sharing the core 1-phenylethylidene structure, provided 83.8% inhibition efficiency for mild steel in 1.0 M HCl at 30°C. Other aromatic thiols have shown efficiencies up to 89.9% under similar conditions. The combination of the aromatic ring and the thiol group allows for strong adsorption onto the steel surface, blocking active corrosion sites.

| Evidence Dimension | Corrosion Inhibition Efficiency (%) |

| Target Compound Data | Not directly measured, but structurally related compounds show high efficiency. |

| Comparator Or Baseline | 1-phenyl-2-(1-phenylethylidene)hydrazine: 83.8% efficiency at 5 mM; 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: 89.9% efficiency. |

| Quantified Difference | Demonstrates class-leading performance potential for aromatic thiols in protecting mild steel from acid corrosion. |

| Conditions | Mild steel in 1.0 M HCl solution at 30-60°C. |

For developing corrosion inhibitor packages for industrial applications like acid pickling or oil and gas pipelines, this compound is a strong candidate due to the documented high efficiency of its core functional groups.

(1R)-enantiomer: OAV 120,000

(3Z)-hex-3-enal: 180,000

Savory and Roasted Flavor Formulations

Based on its extremely low odor threshold, this compound is the right choice for creating potent and authentic roasted, sulfury, and meaty notes in food flavorings, such as coffee, nuts, and cooked meats, where trace amounts can define the final aroma profile.

Asymmetric Synthesis of Chiral Agrochemicals and Pharmaceuticals

Where a chiral sulfur-containing synthon is required, the enantiomerically pure forms of 1-Phenylethanethiol serve as indispensable precursors. Its non-substitutable chiral nature makes it a key building block for complex molecules where biological activity depends on a specific stereoisomer.

Corrosion Inhibitor Formulations for Acidic Environments

Given the high performance of structurally similar aromatic thiols, this compound is a strong candidate for inclusion in inhibitor packages designed to protect carbon steel equipment used in acid cleaning, pickling, and oilfield operations.

Application Fit Matrix

References

- [1] Schoenauer, S., Buergy, A., Kreissl, J., & Schieberle, P. (2019). Structure/Odor Activity Studies on Aromatic Mercaptans and Their Cyclohexane Analogues Synthesized by Changing the Structural Motifs of Naturally Occurring Phenyl Alkanethiols. Journal of Agricultural and Food Chemistry, 67(8), 2376–2388.

- [3] Al-Baghdadi, S. B., et al. (2021). Comparative Investigations of the Corrosion Inhibition Efficiency of a 1-phenyl-2-(1-phenylethylidene)hydrazine and its Analog Against Mild Steel Corrosion in Hydrochloric Acid Solution. Progress in Color, Colorants and Coatings, 15(1), 59-71.

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1417 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 1416 of 1417 companies with hazard statement code(s):;

H302 (93.79%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (99.72%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

6263-65-6

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types